molecular formula C10H14O2 B14162529 1,3-Propanediol, 2-p-tolyl- CAS No. 4424-32-2

1,3-Propanediol, 2-p-tolyl-

Cat. No.: B14162529
CAS No.: 4424-32-2
M. Wt: 166.22 g/mol
InChI Key: VFUWTUIVNISCGA-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-p-tolyl- is an organic compound with the molecular formula C10H14O2. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is a colorless liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-p-tolyl- can be synthesized through various chemical routes. One common method involves the reaction of p-tolylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2-p-tolyl- often involves the catalytic hydrogenation of p-tolylacrolein. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-p-tolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-tolylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form p-tolylpropanol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed

    p-Tolylacetic acid p-Tolylpropanol p-Tolylchloropropane

Scientific Research Applications

1,3-Propanediol, 2-p-tolyl- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as polyesters and polyurethanes.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-p-tolyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The p-tolyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, affecting their solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simple diol with two hydroxyl groups, used in the production of polymers and as a solvent.

    2,3-Butanediol: A diol with similar properties, used in the production of plastics and as a chemical intermediate.

    1,4-Butanediol: Another diol used in the production of polyurethanes and as a solvent.

Uniqueness

1,3-Propanediol, 2-p-tolyl- is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can participate in specific interactions with other molecules, making it valuable in various applications where these properties are desired.

Properties

CAS No.

4424-32-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(4-methylphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10-12H,6-7H2,1H3

InChI Key

VFUWTUIVNISCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

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